

Thiosulfate Leaching: A Viable and Environmentally Benign Alternative to Cyanidation in Gold Mining

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A comparative analysis of thiosulfate and cyanide leaching processes for gold extraction reveals that thiosulfate leaching presents a significantly less toxic alternative, with comparable performance under optimized conditions, particularly for specific ore types like carbonaceous ores. While cyanidation has been the dominant method for over a century due to its efficiency and low cost, growing environmental concerns and regulations have catalyzed the search for safer alternatives.[1][2][3] Thiosulfate leaching has emerged as a leading contender, offering a pathway to more sustainable gold production.[1][4]

This guide provides an objective comparison of the performance, experimental protocols, and chemical mechanisms of thiosulfate and cyanide leaching, supported by experimental data from various studies.

Quantitative Performance Comparison

The following tables summarize key quantitative data from experimental studies, offering a direct comparison between the two leaching methods.

Table 1: Gold Recovery and Leaching Kinetics



Parameter	Thiosulfate Leaching	Cyanidation	Key Observations
Gold Recovery Efficiency (%)	69.6% to >99% (highly ore-dependent and requires optimization)[1]	~95% (for fine, liberated gold)[1][5]	Thiosulfate can achieve similar or even better recovery than cyanide for specific ore types like preg-robbing carbonaceous ores.[6] For other ores, achieving comparable recovery often requires careful optimization of leaching conditions.[7] [8]
Leaching Time	2 to 24 hours	Typically 24 hours or longer[4][9]	Thiosulfate leaching can exhibit faster kinetics than cyanidation under optimal conditions.[7]
Leaching Rate	Comparable to or faster than cyanide with fresh solutions and catalysts.[7][11]	Dissolution rate of approximately 0.2–0.5 µm per hour.[5]	The rate of thiosulfate leaching is highly dependent on the catalyst (e.g., copper), but the catalyst can degrade the thiosulfate, leading to a decrease in the leach rate over time. [7][11]

Table 2: Reagent Consumption and Operating Conditions



Parameter	Thiosulfate Leaching	Cyanidation	Key Observations
Lixiviant Concentration	5 to 20 g/L ((NH ₄) ₂ S ₂ O ₃)[6][12]	0.25 to 1 g/L (NaCN) [6][12][13]	Thiosulfate leaching requires significantly higher reagent concentrations.[6][12]
Typical Reagent Consumption	>25 kg/t-ore (can exceed 100 kg/t-ore) [4]	Varies significantly based on ore mineralogy.	Thiosulfate consumption is a major economic hurdle for its widespread adoption. [4]
Operating pH	8 to 10[6][10]	10 to 11[13]	Both are alkaline processes, minimizing corrosion concerns.[6]
Catalyst	Typically requires a catalyst, most commonly copper (Cu ²⁺) and ammonia (NH ₃).[4][7]	Does not require a catalyst.	The catalyst system in thiosulfate leaching adds complexity to the process control.[6]

Table 3: Environmental and Toxicological Profile



Parameter	Thiosulfate Leaching	Cyanidation	Key Observations
Lixiviant Toxicity	Low toxicity. Ammonium thiosulfate is a common fertilizer. [1][6][10]	Highly toxic to most life forms.[1][2]	This is the primary driver for considering thiosulfate as an alternative.[1]
Waste Stream Composition	Contains ammonia, copper, and thiosulfate degradation products (e.g., polythionates).	Contains cyanide and cyanide-metal complexes, requiring extensive and costly detoxification.[1]	While ammonia is toxic to aquatic life, it is less persistent than cyanide and can be managed with established wastewater treatment methods.[1]
Environmental Risk	Lower risk of catastrophic environmental damage from spills.[1]	High risk of severe environmental contamination and public health crises from spills.[1][2]	The use of cyanide is banned or heavily restricted in several jurisdictions due to its environmental risks.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for batch leaching experiments as described in the literature.

Cyanidation Leaching Protocol

A standard cyanidation test is often performed to establish a baseline for gold recovery.

- Ore Preparation: An ore sample is crushed and ground to a specific particle size (e.g., -300 + 150 μm) to ensure adequate liberation of gold particles.[5][15]
- Slurry Preparation: A slurry is prepared by mixing a predetermined mass of the ground ore with water to achieve a specific solids loading (e.g., 15-30%).[9][15]



- pH Adjustment: The pH of the slurry is raised to between 10 and 11 using an alkali, typically lime (CaO) or sodium hydroxide (NaOH), to prevent the formation of toxic hydrogen cyanide gas.[13]
- Cyanide Addition: A solution of sodium cyanide (NaCN) is added to achieve the desired concentration, typically in the range of 300 to 500 mg/L.[13]
- Leaching: The slurry is agitated in a vessel for a set duration, usually 24 hours, at ambient temperature.[9][14] Agitation can be achieved using rollers or an overhead stirrer.
- Sampling and Analysis: Samples of the pregnant leach solution are taken at regular intervals, filtered, and analyzed for gold concentration using methods like Atomic Absorption Spectrometry (AAS) to determine the leaching kinetics and final gold recovery.[9]

Thiosulfate Leaching Protocol

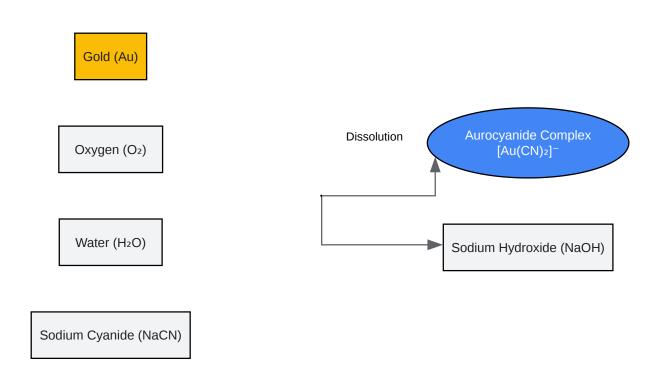
The thiosulfate leaching process is more complex due to the involvement of a catalyst system.

- Ore Preparation: Similar to cyanidation, the ore is crushed and ground to a specified particle size.
- Slurry Preparation: A slurry is prepared with water at a defined solids loading.
- Reagent Addition and pH Adjustment: The required amounts of ammonium thiosulfate
 ((NH₄)₂S₂O₃), ammonia (NH₃), and a copper source (e.g., copper sulfate, CuSO₄) are added
 to the slurry. The pH is adjusted to the optimal range of 8-10.[6]
- Leaching: The slurry is agitated for a specific period (e.g., 2 to 24 hours) at a controlled temperature, which may be ambient or elevated (e.g., 60°C) to enhance kinetics.[9] Oxygen or air is often supplied to the system.[4]
- Process Control: Throughout the leach, key parameters such as pH, temperature, and dissolved oxygen are monitored and controlled, as they significantly impact thiosulfate stability and gold dissolution.[4][7]
- Sampling and Analysis: Samples of the pregnant solution are collected, filtered, and analyzed for gold content to determine the extraction efficiency.



Chemical Mechanisms and Process Flow

The dissolution of gold in both systems involves complex electrochemical reactions. The following diagrams illustrate the fundamental pathways.



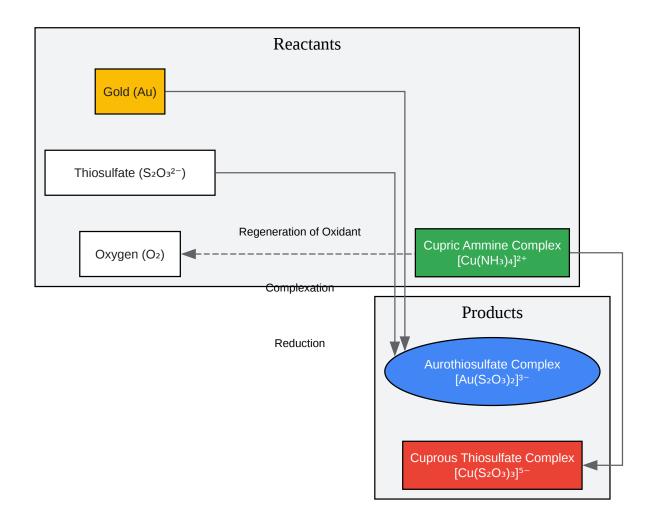
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Caption: Chemical pathway for gold dissolution in cyanide leaching.

The widely accepted Elsner Equation describes the overall reaction for cyanidation: $4 \text{ Au} + 8 \text{ NaCN} + \text{O}_2 + 2 \text{ H}_2\text{O} \rightarrow 4 \text{ Na[Au(CN)}_2] + 4 \text{ NaOH}_5$

In this process, gold is oxidized and forms a stable complex with cyanide ions in an alkaline, oxygenated aqueous solution.[5][16]





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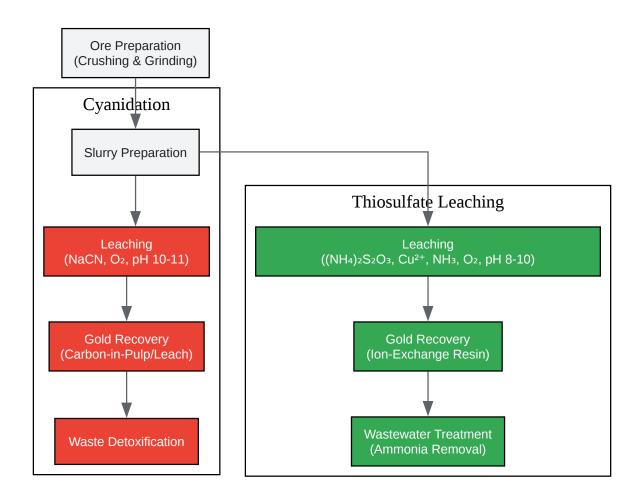
Caption: Catalytic cycle of gold leaching with thiosulfate.

Thiosulfate leaching of gold is a catalyzed process.[4] The cupric ammine complex, $[Cu(NH_3)_4]^{2+}$, acts as the primary oxidant for gold. Gold is oxidized and then complexed by thiosulfate ions to form the stable aurothiosulfate complex, $[Au(S_2O_3)_2]^{3-}$.[4] The resulting



cuprous thiosulfate complex is then re-oxidized to the cupric ammine complex by oxygen, allowing the catalytic cycle to continue.[4]

Comparative Experimental Workflow



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